Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate
Description
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and stability .
Properties
Molecular Formula |
C9H7F2NO3 |
|---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H7F2NO3/c1-2-15-9(14)7(13)5-3-4-6(10)12-8(5)11/h3-4H,2H2,1H3 |
InChI Key |
MNYVAUHIWPOATB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(N=C(C=C1)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate, typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,6-difluoropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological targets. This can lead to the inhibition of enzymes or receptors involved in disease pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoropyridine: A precursor in the synthesis of Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate.
2,6-Difluoropyridine-3-boronic acid: Another fluorinated pyridine derivative with similar chemical properties.
Uniqueness
Ethyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate is unique due to the presence of both the ester and keto functional groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. The combination of these functional groups with the fluorinated pyridine ring makes it a valuable compound in medicinal chemistry and agrochemical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
